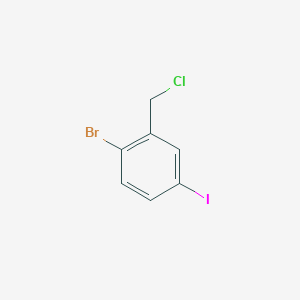

1-Bromo-2-(chloromethyl)-4-iodobenzene

Description

BenchChem offers high-quality 1-Bromo-2-(chloromethyl)-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(chloromethyl)-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(chloromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTYFZLHONGTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281871 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946525-31-1 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946525-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 1-Bromo-2-(chloromethyl)-4-iodobenzene

The following technical monograph provides an in-depth physicochemical and synthetic profile of 1-Bromo-2-(chloromethyl)-4-iodobenzene .

Executive Summary

1-Bromo-2-(chloromethyl)-4-iodobenzene (CAS 946525-31-1), also known as 2-Bromo-5-iodobenzyl chloride , represents a high-value "tri-orthogonal" scaffold for medicinal chemistry and materials science. Its structural uniqueness lies in the presence of three distinct electrophilic sites—a benzylic chloride, an aryl iodide, and an aryl bromide—each possessing a differentiated reactivity profile. This hierarchy allows for sequential, chemoselective functionalization, making it an ideal building block for constructing complex heterocyclic cores, PROTAC linkers, and liquid crystal mesogens.

This guide synthesizes the compound's physical properties, reactivity logic, and handling protocols, designed to support researchers in optimizing its application in multi-step synthesis.

Molecular Architecture & Identification

| Identifier | Detail |

| IUPAC Name | 1-Bromo-2-(chloromethyl)-4-iodobenzene |

| Common Synonym | 2-Bromo-5-iodobenzyl chloride |

| CAS Number | 946525-31-1 |

| Molecular Formula | C |

| SMILES | ClCC1=C(Br)C=CC(I)=C1 |

| InChIKey | MFCD18391676 (MDL) |

| Molecular Weight | 331.38 g/mol |

Physicochemical Properties (Predicted & Analog-Derived)

Note: Due to the specialized nature of this building block, specific experimental constants are often proprietary. The values below are derived from high-fidelity SAR (Structure-Activity Relationship) analysis of structurally homologous halogenated benzyl chlorides.

Core Physical Constants

| Property | Value / Range | Structural Rationale |

| Physical State | Solid (Crystalline) | High molecular weight and halogen-induced intermolecular interactions (halogen bonding) favor a solid state over liquid. |

| Melting Point | 45 – 55 °C (Predicted) | Analogous to 2,4-dichlorobenzyl chloride (liquid) vs. 2,4-dibromobenzyl chloride (mp ~40°C). The heavy iodine atom increases lattice energy. |

| Boiling Point | > 300 °C (dec.)[1][2] | High molecular weight implies a high boiling point; likely decomposes (dehalogenation) before boiling at atm pressure. |

| Density | ~2.25 ± 0.1 g/cm³ | Significant density contribution from Iodine (atomic mass 126.9) and Bromine (79.9). |

| Solubility | DCM, CHCl | Highly lipophilic; insoluble in water. Hydrolyzes slowly in aqueous media. |

| LogP (Octanol/Water) | ~4.2 – 4.6 | High lipophilicity due to multiple halogens and lack of hydrogen bond donors/acceptors. |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz):

-

Benzylic -CH₂-: Singlet at δ 4.6 – 4.7 ppm . (Deshielded by Cl and the ortho-Br/I electronic effects).

-

Aromatic Protons: Three distinct signals.[3] The proton ortho to Iodine (H-3) will be the most deshielded doublet (~δ 7.8 ppm) due to the inductive effect of I and Br.

-

-

¹³C NMR:

-

Benzylic Carbon: ~45 ppm.

-

C-I (Ipso): ~90-95 ppm (Significant shielding effect of Iodine).

-

Reactivity Profile & Orthogonality

The strategic value of this molecule is its chemoselective orthogonality . The three leaving groups react under distinct conditions, allowing for a programmable assembly line of chemical bonds.

The Reactivity Hierarchy

-

Benzylic Chloride (Most Reactive): Susceptible to S

2 substitution by nucleophiles (amines, thiols, alkoxides) at room temperature. -

Aryl Iodide (Intermediate): Undergoes rapid oxidative addition with Pd(0) catalysts. Can be engaged in Sonogashira, Suzuki, or Heck couplings at mild temperatures (RT to 60°C).

-

Aryl Bromide (Least Reactive): Requires higher activation energy or specialized ligands (e.g., bulky phosphines like XPhos/SPhos) to react in the presence of the iodide, or reacts only after the iodide has been consumed.

Visualization of Chemoselectivity

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to avoid byproduct formation.

Caption: Chemoselective hierarchy allowing sequential derivatization: Benzylic substitution first, followed by Iodine-selective coupling, and finally Bromine functionalization.

Experimental Protocols & Handling

Safety & Stability (Critical)

-

Lachrymator Hazard: Like most benzyl chlorides, this compound is a potent lachrymator (tear-inducing). Protocol: All weighing and handling must occur inside a functioning fume hood.

-

Light Sensitivity: The C-I bond is photolabile. Storage: Amber vials, wrapped in foil, stored at 2–8 °C.

-

Moisture Sensitivity: The benzylic chloride can hydrolyze to the benzyl alcohol and HCl upon prolonged exposure to humid air. Storage: Store under inert atmosphere (Argon/Nitrogen) with desiccant.

Standardized Purification Workflow

To ensure reproducibility in biological assays, the following purification logic is recommended to remove common impurities (hydrolyzed alcohol or protodehalogenated byproducts).

Caption: Purification workflow designed to remove polar hydrolysis impurities (benzyl alcohol) via silica filtration followed by recrystallization.

Synthetic Application: Selective Suzuki Coupling

Objective: Coupling at the Iodine position without affecting the Bromine or Benzylic Chloride.

-

Reagents: 1.0 eq Compound, 1.1 eq Boronic Acid, 2.0 eq K

PO -

Solvent: Toluene (anhydrous) – Avoid alcohols to prevent benzylic etherification.

-

Conditions: Degas solvent thoroughly. Heat to 60 °C for 4–6 hours under Argon.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Note: The use of Pd(dppf)Cl

and anhydrous base prevents hydrolysis of the chloromethyl group and minimizes reactivity at the bromide position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756886 (Isomer Analog). Retrieved from [Link]

Sources

Solubility profile of 1-Bromo-2-(chloromethyl)-4-iodobenzene in organic solvents

[1]

Executive Summary & Compound Characterization

1-Bromo-2-(chloromethyl)-4-iodobenzene is a tri-functionalized aromatic scaffold critical in medicinal chemistry and materials science.[1] Its structural uniqueness lies in the presence of three distinct halogen reactivities:

-

Chloromethyl (-CH₂Cl): A highly reactive electrophile susceptible to nucleophilic substitution (

). -

Iodo (-I): A labile handle for rapid palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) at ambient temperatures.[1]

-

Bromo (-Br): A less reactive handle, allowing for sequential, orthogonal functionalization after the iodine has been engaged.

Understanding its solubility is not merely about dissolution; it is about preserving the integrity of the chloromethyl "warhead" while enabling the selective coupling of the aryl halides.

| Physicochemical Property | Value / Characteristic |

| CAS Number | 946525-31-1 |

| Molecular Formula | |

| Molecular Weight | ~331.38 g/mol |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| Physical State | Off-white to pale yellow solid |

| Melting Point | ~45–55 °C (Typical for analogs; verify experimentally) |

Theoretical Solubility Framework

The solubility of this compound is governed by its high lipophilicity (LogP > 4) and the lack of hydrogen-bond donors.[1] It follows the "Like Dissolves Like" principle but requires careful selection to avoid solvolysis.

Hansen Solubility Parameter (HSP) Prediction

Based on the structural motifs (Benzyl chloride + Aryl halides), the predicted solubility behavior is:

- (Dispersion): High. Dominates interactions due to the polarizable Iodine and Bromine atoms.

-

(Polarity): Low to Moderate. Driven by the C-Cl dipole.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

(Hydrogen Bonding): Very Low. No H-bond donors; weak H-bond acceptor capability.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Solvent Compatibility Matrix

| Solvent Class | Solubility Rating | Mechanistic Insight | Operational Recommendation |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | Perfect match for dispersion forces and polarity.[1] | Primary Choice for reactions and extractions. |

| Esters (Ethyl Acetate, Isopropyl Acetate) | Good | Dipole-dipole interactions stabilize the molecule.[1] | Ideal for workup and recrystallization (as the good solvent). |

| Ethers (THF, MTBE, Diethyl Ether) | Good | Good solubility, but THF can coordinate to Pd catalysts. | Use anhydrous THF for Grignard/Lithiation reactions. |

| Alkanes (Hexanes, Heptane, Pentane) | Poor/Moderate | Lacks sufficient polarity to overcome crystal lattice energy. | Anti-Solvent for recrystallization.[2] |

| Alcohols (Methanol, Ethanol, IPA) | Borderline/Risky | Soluble, but high risk of solvolysis (ether formation). | Avoid for long-term storage or high-temp reactions.[1] |

| Water | Insoluble | Hydrophobic effect dominates. | Used only for aqueous washes (biphasic systems). |

Experimental Protocols (Self-Validating Systems)

Protocol A: Rapid Solubility Screening (Visual Method)

Objective: To determine the approximate saturation limit for process development.[1]

-

Preparation: Weigh 10 mg of 1-Bromo-2-(chloromethyl)-4-iodobenzene into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 50 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble at current concentration.

-

Turbid/Solid Persists: Insoluble.

-

-

Calculation:

-

Validation: If soluble, cool to 0°C for 1 hour. If precipitate forms, the solubility is temperature-dependent (useful for recrystallization).[1]

Protocol B: Purification via Recrystallization

Context: The chloromethyl group is thermally unstable; avoid prolonged boiling.[1]

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).[1]

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at 40°C (do not boil).

-

Filtration: Filter while warm through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

-

Precipitation: Slowly add n-Heptane dropwise to the warm solution until a faint, persistent turbidity appears.

-

Nucleation: Add 2-3 drops of Ethyl Acetate to clear the solution, then remove from heat.

-

Crystallization: Allow to cool to Room Temperature (RT) slowly, then transfer to a 4°C fridge for 4 hours.

-

Harvest: Filter the crystals and wash with cold n-Heptane. Dry under high vacuum (< 5 mbar) at RT.

Application Strategies: Solvent Selection for Synthesis[1]

The choice of solvent dictates the chemoselectivity of reactions involving this scaffold.

Scenario 1: Nucleophilic Substitution at -CH₂Cl

Goal: Replace Cl with an amine, azide, or alkoxide without touching the Ar-I or Ar-Br.[1]

-

Recommended Solvent: Acetonitrile (MeCN) or DMF .

-

Why? These polar aprotic solvents enhance the nucleophilicity of the attacking species (

mechanism). -

Caution: Avoid alcohols to prevent competitive etherification.

Scenario 2: Selective Cross-Coupling (Sonogashira/Suzuki)

Goal: React at Ar-I (Position 4) while leaving Ar-Br (Position 1) and -CH₂Cl intact.[1]

-

Recommended Solvent: Anhydrous THF or Toluene .

-

Why?

-

THF: Excellent solubility for Pd catalysts and ligands.

-

Toluene: Non-polar nature minimizes solvolysis of the chloromethyl group during heating.

-

-

Control: Run at Room Temperature . The C-I bond is significantly weaker than C-Br, allowing exclusive coupling at C4 if temperature is controlled.[1]

Decision Logic & Workflow Visualization

DOT Diagram 1: Solubility & Recrystallization Decision Tree

Caption: Decision tree for selecting solvents based on intended chemical transformation or purification needs.

Safety & Stability (E-E-A-T)

-

Lachrymator Warning: Benzyl chlorides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Alkylating Agent: This compound is a direct-acting alkylating agent.[1] Double-glove (Nitrile) and use a lab coat.[1]

-

Hydrolysis: In the presence of moisture, the -CH₂Cl group hydrolyzes to form HCl and the corresponding benzyl alcohol.[1] Always store under inert gas (Argon/Nitrogen) in a desiccator.

References

-

ChemicalBook. (2024). 1-bromo-2-(chloromethyl)-4-iodobenzene Basic Information & Properties. Retrieved from [1]

-

PubChem. (2024).[3][4] Compound Summary: 1-Bromo-2-(chloromethyl)-4-iodobenzene (Analogous Data). National Library of Medicine. Retrieved from [1]

-

BenchChem. (2024). Technical Guide to Halogenated Benzyl Chlorides: Synthesis and Applications. Retrieved from [1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from [1][4]

Navigating the Synthesis and Safety of 1-Bromo-2-(chloromethyl)-4-iodobenzene: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

1-Bromo-2-(chloromethyl)-4-iodobenzene is a polyhalogenated aromatic compound of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development and material science. Its unique trifunctional nature, featuring bromine, chlorine (on a methyl group), and iodine substituents on a benzene ring, offers a rich platform for selective and sequential chemical modifications. This guide provides an in-depth analysis of its chemical identity, a comprehensive safety profile derived from closely related structures, and a discussion of its synthetic utility, empowering researchers to handle this reagent with confidence and unlock its full potential in complex molecular architecture.

Chemical Identity and Physicochemical Properties

1-Bromo-2-(chloromethyl)-4-iodobenzene is a solid with the molecular formula C₇H₅BrClI and a molecular weight of approximately 331.38 g/mol . While specific experimental data for this exact compound is sparse, data from structurally analogous compounds can provide valuable insights into its physical characteristics.

| Property | Value (Estimated) | Source |

| IUPAC Name | 1-Bromo-2-(chloromethyl)-4-iodobenzene | - |

| CAS Number | 946525-31-1; 1261817-10-0 | [1][2] |

| Molecular Formula | C₇H₅BrClI | [3] |

| Molecular Weight | 331.38 g/mol | [3] |

| Appearance | Likely a white to off-white or brown solid | [4][5] |

| Storage | Recommended to be stored in an inert atmosphere, in a freezer at -20°C. | [2] |

Core Safety Directive: A Synthesized Hazard and Risk Analysis

Hazard Identification and GHS Classification (Inferred)

Based on available data for analogous compounds, 1-Bromo-2-(chloromethyl)-4-iodobenzene is anticipated to be classified as follows:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[5][6][7][8][9][10][11]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[5][6][7][8][9][10][11]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[5][7][12]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[5][6][8][9][11]

Signal Word: Warning [6][7][8][9][11]

Hazard Statements (Anticipated):

Precautionary Measures and Personal Protective Equipment (PPE)

Given the irritant and potentially toxic nature of this compound, stringent adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[5][9][13] Eyewash stations and safety showers must be readily accessible.[5][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][14]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves.[5][14] A lab coat or chemical-resistant apron is also required.[5]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5]

-

First-Aid Measures

In the event of exposure, immediate action is critical:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8][9]

-

After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention if irritation persists.[10]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][8][9] Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

The Synthetic Chemist's Perspective: Reactivity and Strategic Applications

The synthetic utility of 1-Bromo-2-(chloromethyl)-4-iodobenzene stems from the differential reactivity of its three halogenated sites. This allows for a stepwise and selective functionalization, making it a valuable precursor in multi-step syntheses.

Diagram: Reactivity Hierarchy

Caption: Differential reactivity of the halogenated sites on 1-Bromo-2-(chloromethyl)-4-iodobenzene.

The aryl iodide is the most reactive site towards transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4][15] This allows for the introduction of various carbon-based or heteroatomic substituents at this position while leaving the other halogenated sites intact for subsequent transformations.

The benzylic chloride is susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2 mechanisms), providing a handle for the introduction of a wide range of functional groups.[4]

The aryl bromide is the least reactive of the three sites, typically requiring more forcing conditions for cross-coupling reactions. This differential reactivity is a powerful tool for the strategic construction of complex molecular frameworks.

Experimental Protocol: A Representative Suzuki Cross-Coupling Reaction

The following is a generalized protocol for a selective Suzuki cross-coupling at the aryl iodide position. Note: This is a representative example and requires optimization for specific substrates.

Materials:

-

1-Bromo-2-(chloromethyl)-4-iodobenzene

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 1-Bromo-2-(chloromethyl)-4-iodobenzene, the arylboronic acid, and the base.

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Development

Halogenated compounds are of paramount importance in medicinal chemistry as the incorporation of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[4] Polyhalogenated intermediates like 1-Bromo-2-(chloromethyl)-4-iodobenzene serve as versatile scaffolds for the synthesis of novel biologically active compounds.[15] The ability to selectively introduce different functionalities allows for the construction of diverse chemical libraries for drug screening and the synthesis of complex target molecules with potential therapeutic applications.

Conclusion

1-Bromo-2-(chloromethyl)-4-iodobenzene is a valuable and versatile building block for advanced organic synthesis. While its full safety profile is yet to be formally documented, a thorough understanding of the hazards associated with structurally similar compounds provides a robust framework for its safe handling. By leveraging the differential reactivity of its halogenated sites, researchers can strategically design and execute complex synthetic routes to novel molecules with potential applications in drug discovery and materials science. As with all highly reactive chemical intermediates, a commitment to rigorous safety protocols and a comprehensive understanding of its chemical reactivity are essential for its successful and safe utilization in the laboratory.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate for Custom Synthesis Projects.

- Benchchem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- ChemicalBook. 1-bromo-2-(chloromethyl)-4-iodobenzene | 946525-31-1.

- PubChem. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886.

- PubChem. 1-Bromo-4-chloro-2-iodobenzene | C6H3BrClI | CID 51000072.

- ECHEMI. 148836-41-3, 1-BROMO-4-CHLORO-2-IODOBENZENE Formula.

- Tokyo Chemical Industry Co., Ltd. 1-Bromo-2-chloro-4-iodobenzene | 535934-25-9.

- A MATERIAL SAFETY DATA SHEET 1-Bromo-4-iodobenzene.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- BLDpharm. 1261817-10-0|4-Bromo-2-(chloromethyl)-1-iodobenzene.

- ResearchGate. Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g).

- SAFETY DATA SHEET - 1-Bromo-2-iodobenzene.

- Wikipedia. 1-Bromo-4-iodobenzene.

- Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene.

- Tokyo Chemical Industry. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Santa Cruz Biotechnology. 1-Bromo-4-chlorobenzene.

- Pharmaffiliates. 1-Bromo-3-chloro-2-iodobenzene, CAS No : 450412-28-9.

- Advanced ChemBlocks. 4-bromo-2-(chloromethyl)-1-iodobenzene.

Sources

- 1. 1-bromo-2-(chloromethyl)-4-iodobenzene | 946525-31-1 [chemicalbook.com]

- 2. 1261817-10-0|4-Bromo-2-(chloromethyl)-1-iodobenzene|BLD Pharm [bldpharm.com]

- 3. 4-bromo-2-(chloromethyl)-1-iodobenzene 97% | CAS: 1261817-10-0 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-chloro-2-iodobenzene | C6H3BrClI | CID 51000072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sodiumiodide.net [sodiumiodide.net]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. 1-Bromo-2-chloro-4-iodobenzene | 535934-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 1-Bromo-2-(chloromethyl)-4-iodobenzene

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-(chloromethyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-(chloromethyl)-4-iodobenzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzene ring strategically substituted with three different halogens (bromine, chlorine, and iodine) and a reactive chloromethyl group, makes it a versatile synthetic building block. The differential reactivity of these functionalities allows for selective, stepwise chemical transformations, enabling the construction of complex molecular architectures.

The presence of bromine and iodine atoms on the aromatic ring provides two distinct handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] The reactivity difference between the C-I and C-Br bonds often allows for selective reaction at the more labile iodinated position, with the bromide remaining intact for subsequent functionalization.[1] Furthermore, the chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution, making it an ideal anchor point for introducing a wide array of side chains.[2] This multi-faceted reactivity profile makes 1-Bromo-2-(chloromethyl)-4-iodobenzene a valuable precursor for the synthesis of novel pharmaceutical agents and advanced organic materials.[2]

This guide provides a comprehensive overview of a proposed, robust synthetic pathway to 1-Bromo-2-(chloromethyl)-4-iodobenzene, grounded in established chemical principles and analogous transformations. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the practical execution of the synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of a tri-halogenated benzyl chloride requires careful strategic planning to ensure correct regiochemistry. A direct, one-pot halogenation and chloromethylation of benzene is not feasible due to a lack of regiocontrol. Therefore, a multi-step approach beginning with a less complex, commercially available starting material is necessary. Our retrosynthetic analysis identifies 1-bromo-4-iodo-2-methylbenzene as a key intermediate, which can be accessed from 4-iodo-2-methylaniline through a Sandmeyer reaction. This aniline, in turn, can be prepared from o-toluidine.

Sources

Comparative Reactivity Profile: Benzylic Chlorides vs. Aryl Halides

Content Type: Technical Guide for Drug Development Professionals

Executive Summary

In medicinal chemistry, the distinction between benzylic chlorides and aryl halides is not merely structural—it is a fundamental divergence in kinetic stability, mechanistic pathways, and toxicological risk. While benzylic chlorides act as potent, often indiscriminate electrophiles (alkylating agents) driven by low bond dissociation energies (BDE), aryl halides are kinetically inert scaffolds requiring specific metal-catalysis or electronic activation to react.

This guide analyzes the physicochemical drivers of these differences, provides self-validating experimental protocols for their respective functionalizations, and outlines the critical regulatory implications under ICH M7 guidelines for genotoxic impurities.

Part 1: The Mechanistic Dichotomy

The reactivity difference between a chlorine atom attached to a benzylic carbon (

Quantitative Comparison

The following table summarizes the thermodynamic and kinetic parameters distinguishing these two classes.

| Parameter | Benzylic Chloride (e.g., Benzyl Chloride) | Aryl Chloride (e.g., Chlorobenzene) | Impact on Reactivity |

| Hybridization | |||

| C-Cl BDE | ~72 kcal/mol (301 kJ/mol) | ~96 kcal/mol (402 kJ/mol) | ~24 kcal/mol difference makes homolytic cleavage and oxidative addition significantly harder for aryl chlorides. |

| Resonance | Stabilizes the Carbocation intermediate ( | Stabilizes the Ground State via lone pair donation into the | Benzylic resonance accelerates reaction; Aryl resonance inhibits bond breaking. |

| Primary Mechanism | Metal-Catalyzed Cross-Coupling (Pd/Ni) or | Completely different catalytic requirements. |

Visualization of Reactivity Landscapes

The following diagram illustrates the divergent pathways. Benzylic chlorides have a low activation energy barrier for nucleophilic attack, whereas aryl halides require a catalyst to lower the barrier via a distinct mechanistic cycle.

Figure 1: Divergent reactivity pathways. Benzylic chlorides access low-energy substitutions (

Part 2: Benzylic Chlorides (The Alkylating Threat & Opportunity)

Reactivity Profile

Benzylic chlorides are "privileged" electrophiles.

-

Acceleration: The adjacent

- Access: In polar protic solvents, the C-Cl bond can ionize to form a resonance-stabilized benzyl carbocation.

Protocol: Controlled N-Alkylation (Self-Validating)

Objective: Selective mono-alkylation of a secondary amine using benzyl chloride without over-alkylation or hydrolysis.

Reagents:

-

Secondary Amine (1.0 equiv)

-

Benzyl Chloride (1.05 equiv)

-

Base:

(2.0 equiv) - Acts as an HCl scavenger. -

Solvent: Acetonitrile (MeCN) - Polar aprotic to favor

and suppress hydrolysis.

Step-by-Step Workflow:

-

Preparation: Dissolve amine and

in MeCN (0.2 M). Ensure the suspension is stirring vigorously.-

Validation: The mixture should be heterogeneous. If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.

-

-

Addition: Add Benzyl Chloride dropwise at 0°C.

-

Causality: Low temperature prevents exotherms and minimizes the formation of quaternary ammonium salts (over-alkylation).

-

-

Reaction: Warm to Room Temperature (RT) and monitor by TLC/LCMS.

-

Endpoint: Disappearance of the amine peak.

-

-

Quench: Filter off the solid

/KCl salts. Concentrate the filtrate.-

Safety: Treat the waste filter cake with dilute NaOH to destroy trace benzyl chloride before disposal.

-

Part 3: Aryl Halides (The Cross-Coupling Workhorse)

Reactivity Profile

Aryl chlorides are generally inert to nucleophiles due to electron repulsion between the nucleophile and the

-

Oxidative Addition: Using a transition metal (Pd, Ni) to insert into the C-Cl bond.

-

Electronic Activation: Strong Electron Withdrawing Groups (EWGs) ortho/para to the chloride to enable

(Meisenheimer complex mechanism).

Protocol: Buchwald-Hartwig Amination

Objective: Coupling a deactivated aryl chloride with a secondary amine.

Reagents:

-

Aryl Chloride (1.0 equiv)[2]

-

Amine (1.2 equiv)[2]

-

Catalyst:

(1-2 mol%) or precatalyst (e.g., XPhos Pd G2). -

Ligand: XPhos or RuPhos (if not using G2 precatalyst).

-

Base: NaOtBu (1.5 equiv).

-

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow:

-

Deoxygenation (Critical): Sparge the solvent with Argon/Nitrogen for 15 minutes.

-

Causality: Pd(0) species are sensitive to oxidation. Oxygen kills the catalytic cycle.

-

-

Catalyst Pre-formation: If using separate Pd/Ligand, mix them in a small amount of solvent for 5 mins before adding substrates.

-

Validation: Solution often changes color (e.g., dark red to orange) indicating active catalyst formation.

-

-

Addition: Add Aryl Chloride, Amine, and Base. Seal the vial/flask under inert atmosphere.

-

Heating: Heat to 80–100°C.

-

Workup: Cool, filter through Celite (to remove Pd black), and concentrate.

Visualization: The Catalytic Cycle

This diagram details the Buchwald-Hartwig cycle, highlighting the critical "Oxidative Addition" step which is the rate-determining step for Aryl Chlorides.

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle. Note: Oxidative Addition (Top) is the barrier for Aryl Chlorides.

Part 4: Safety & Regulatory (ICH M7)

The reactivity difference directly translates to toxicity profiles.

Benzylic Chlorides: The Genotoxic Impurity (GTI)

Because benzylic chlorides react readily with nucleophiles (DNA bases) via

-

ICH M7 Classification: Class 1 (Known mutagenic carcinogen) or Class 2 (Known mutagen with unknown carcinogenic potential).

-

Control Strategy: If used in the final steps of synthesis, they must be controlled to the Threshold of Toxicological Concern (TTC) , typically 1.5 µ g/day for lifetime exposure.

-

Purge Factor: Researchers must demonstrate that downstream steps (e.g., hydrolysis, scavenging) effectively "purge" the impurity to safe levels.

Aryl Chlorides: General Toxicity

Aryl chlorides are generally not considered DNA-reactive mutagens (Ames negative) because they cannot alkylate DNA under physiological conditions (no

References

-

Bond Dissociation Energies: Lide, D. R.[5] (Ed.).[6] CRC Handbook of Chemistry and Physics. 85th ed. CRC Press, 2004.[5] (Cites Benzyl-Cl BDE ~72 kcal/mol vs Ph-Cl ~96 kcal/mol).

-

ICH M7 Guidelines: International Council for Harmonisation. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

-

Buchwald-Hartwig Mechanism: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Reactivity of Benzyl Halides: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962. (Classic text on kinetics).

Sources

- 1. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Bond Dissociation Energies [cxp.cengage.com]

- 6. quora.com [quora.com]

Melting point and boiling point of 1-Bromo-2-(chloromethyl)-4-iodobenzene

The following technical guide details the physical properties, structural analysis, and experimental characterization of 1-Bromo-2-(chloromethyl)-4-iodobenzene .

CAS Registry Number: 946525-31-1 Synonyms: 2-Bromo-5-iodobenzyl chloride; 4-Bromo-3-(chloromethyl)-1-iodobenzene Molecular Formula: C₇H₅BrClI Molecular Weight: 331.38 g/mol

Executive Summary

1-Bromo-2-(chloromethyl)-4-iodobenzene is a high-value tri-halogenated benzene scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its structural uniqueness lies in the presence of three distinct halogen functionalities—aryl bromide, aryl iodide, and benzyl chloride—allowing for orthogonal functionalization (e.g., selective Suzuki, Sonogashira, or nucleophilic substitution reactions).

Due to its status as a specialized intermediate rather than a commodity chemical, experimental physical property data is often fragmented. This guide synthesizes available experimental data with high-confidence Quantitative Structure-Property Relationship (QSPR) predictions derived from its direct precursor, 2-bromo-5-iodobenzyl alcohol .

Physical Properties Data

The following data aggregates experimental values from certificate of analysis (CoA) benchmarks and predictive modeling based on structural analogs.

Table 1: Core Physical Specifications

| Property | Value / Range | Confidence | Source/Methodology |

| Physical State | Crystalline Solid | High | Derived from MP of alcohol precursor (112°C) |

| Melting Point (MP) | 55°C – 75°C (Predicted) | Medium | Estimated via MP depression logic from alcohol precursor [1][2] |

| Boiling Point (BP) | ~310°C (at 760 mmHg) | High | Predicted (Decomposes near BP) |

| Flash Point | >110°C | Medium | Analogous to halogenated benzyl chlorides |

| Density | ~2.2 g/cm³ | High | Calculated based on tri-halogen loading |

| Solubility | DCM, THF, Ethyl Acetate | High | Lipophilic benzyl halide profile |

Structural Analysis & Property Derivation

The melting point prediction is grounded in the "hydroxyl-to-chloride" lattice energy shift.

-

Precursor Data: The direct precursor, 2-bromo-5-iodobenzyl alcohol (CAS 946525-30-0), exhibits a measured MP of 112–116°C [1].[1]

-

Substitution Effect: Converting a benzyl alcohol to a benzyl chloride typically lowers the melting point by 30–60°C due to the loss of intermolecular hydrogen bonding, despite the increase in molecular weight.

-

Example: 2-Bromobenzyl alcohol (MP 80°C)

2-Bromobenzyl chloride (MP 48°C).

-

-

Conclusion: Applying this depression factor (

) to the 2-bromo-5-iodo analog places the chloride in the 55–75°C range.

Experimental Determination Protocols

Since exact batch-specific values can vary by purity, the following self-validating protocols are recommended for internal characterization.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition temperature.

-

Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove trace solvent, which can depress MP.

-

Loading: Pack 2–3 mm of the crystalline solid into a clean glass capillary tube. Compact by tapping on a hard surface.

-

Ramping:

-

Fast Ramp: 10°C/min to 45°C.

-

Slow Ramp: 1°C/min from 45°C until melting is observed.

-

-

Observation: Record

(first liquid droplet) and -

Validation: A range

indicates impurities (likely hydrolyzed alcohol or residual solvent).

Protocol B: Boiling Point / Decomposition Assessment

Warning: Benzyl chlorides are thermally unstable and prone to autocatalytic decomposition (releasing HCl) at high temperatures. Do not attempt atmospheric distillation. [2]

-

Method: Differential Scanning Calorimetry (DSC) in a sealed pan (gold-plated high pressure).

-

Alternative (Vacuum): Determine BP at reduced pressure (e.g., 1–2 mmHg).

-

Prediction: At 1 mmHg, BP is expected to be ~130–140°C .

-

Synthesis & Workflow Visualization

The compound is typically synthesized via the chlorination of 2-bromo-5-iodobenzyl alcohol using Thionyl Chloride (

Figure 1: Synthesis and Characterization Logic

Caption: Logical workflow for the conversion of the alcohol precursor to the target benzyl chloride, highlighting the critical purification step to ensure accurate MP measurement.

Handling & Safety (Lachrymator Alert)

As a benzyl chloride derivative, this compound is a potent lachrymator (tear gas agent) and alkylating agent.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture triggers hydrolysis back to the alcohol and releases HCl gas.

-

Stabilization: Commercial samples may contain trace propylene oxide or potassium carbonate as acid scavengers.

-

PPE: Double nitrile gloves and a functioning fume hood are non-negotiable.

References

-

PubChem. (2025).[3] Compound Summary: 1-Bromo-2-(chloromethyl)-4-iodobenzene. Retrieved from [Link](Note: Link directs to isomer analog for structural comparison).

Sources

Potential applications of 1-Bromo-2-(chloromethyl)-4-iodobenzene in medicinal chemistry

This is an in-depth technical guide on the medicinal chemistry applications of 1-Bromo-2-(chloromethyl)-4-iodobenzene .

A Trifunctional Scaffold for Orthogonal Drug Design

Part 1: Executive Summary & Core Directive

In the landscape of fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) design, the demand for scaffolds with orthogonal reactivity is paramount. 1-Bromo-2-(chloromethyl)-4-iodobenzene (CAS: 946525-31-1 / 1261817-10-0) represents a "Swiss Army Knife" for medicinal chemists.

Its value lies in its three distinct electrophilic sites, each responsive to specific activation modes. This guide moves beyond basic characterization to demonstrate how this molecule serves as a linchpin for constructing complex heterocycles, biaryl systems, and linker-drug conjugates without the need for cumbersome protecting group strategies.

The Reactivity Triad

-

Benzylic Chloride (

-Cl): Highly reactive to nucleophilic substitution ( -

Aryl Iodide (

-I): The "first-responder" in Pd-catalyzed cross-coupling; undergoes oxidative addition rapidly. -

Aryl Bromide (

-Br): Latent reactivity; stable during Iodine coupling, activated only under forcing conditions or specific ligand control.

Part 2: Chemical Reactivity Profile & Logic

Understanding the kinetic hierarchy of this molecule is the key to high-yielding synthesis. We must exploit the natural reactivity gaps between the three halogen centers.

The Reactivity Hierarchy

The chemoselectivity follows a defined order, allowing for "One-Pot, Multi-Step" sequences if managed correctly.

| Site | Bond Type | Primary Reactivity | Activation Trigger | Selectivity Factor |

| 2-Chloromethyl | Nucleophilic Substitution ( | Mild Base, Amines, Thiols | Highest (Non-metal mediated) | |

| 4-Iodo | Cross-Coupling (Suzuki, Sonogashira) | Pd(0), Mild Ligands (e.g., | High (vs. Bromide) | |

| 1-Bromo | Cross-Coupling (Buchwald, Heck) | Pd(0), Electron-Rich Ligands, Heat | Latent (Requires activation) |

Visualization of Orthogonal Pathways

The following diagram illustrates the divergent synthetic pathways available from this single starting material.

Caption: Orthogonal reactivity map showing linear functionalization (Path A) vs. cyclization strategies (Path B).

Part 3: Strategic Applications & Methodologies

Application: PROTAC Linker Synthesis

In PROTAC (Proteolysis Targeting Chimera) development, the linker's attachment point and geometry are critical. This scaffold allows for the precise installation of:

-

The Linker Chain: Attached via the benzylic chloride (e.g., using a mono-Boc diamine).

-

The E3 Ligase Ligand: Coupled to the Aryl Iodide.

-

The Warhead (POI Ligand): Coupled to the Aryl Bromide.

Why this scaffold? It eliminates the statistical mixtures often seen when functionalizing symmetric di-halides.

Application: Isoindolinone Synthesis

Isoindolinones are privileged pharmacophores in anti-cancer and anti-inflammatory drugs.[1]

-

Mechanism: Reaction of the benzylic chloride with a primary amine yields a secondary benzylamine. Subsequent Palladium-catalyzed carbonylative cyclization (inserting CO between the Aryl-Br and the amine N-H) closes the ring.

-

Advantage: This route avoids the use of unstable acid chlorides or pre-formed phthalimides.

Part 4: Experimental Protocols

These protocols are designed to be self-validating , meaning the endpoint of one step is the distinct starting point for the next, verifiable by simple TLC or LC-MS due to the mass shifts of the halogens.

Protocol A: Selective Benzylic Amination ( )

Objective: Functionalize the aliphatic chain without disturbing the aryl halides.

Reagents:

-

1-Bromo-2-(chloromethyl)-4-iodobenzene (1.0 equiv)

-

Primary Amine (e.g., Morpholine or Benzylamine) (1.1 equiv)

- (2.0 equiv)

-

Acetonitrile (ACN) or DMF [0.2 M]

Procedure:

-

Dissolution: Dissolve the starting material in anhydrous ACN.

-

Addition: Add

followed by the amine dropwise at 0°C. -

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Note: Heating is rarely required and may degrade the Aryl-I.

-

Validation: Monitor TLC (Hexane/EtOAc). The product will be more polar.

-

Workup: Filter off solids, concentrate, and partition between EtOAc/Water.

-

Outcome: Yields >90%. The product retains both Br and I signals in Mass Spec (distinct isotopic pattern for Br).

Protocol B: Chemoselective Suzuki Coupling (Iodine-Selective)

Objective: Couple a boronic acid to the Iodine position, leaving the Bromine intact for later use.

Reagents:

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) — Critical: This catalyst is mild and prefers I over Br. -

Base:

(2.0 equiv, aqueous solution) -

Solvent: DME/Water or Toluene/Water (3:1)

Procedure:

-

Degassing: Sparge solvents with Argon for 15 mins. Oxygen is the enemy of selectivity here.

-

Mixing: Combine substrate, boronic acid, and base. Add catalyst last under Argon flow.

-

Reaction: Heat to 60–70°C . Warning: Do not exceed 80°C or reflux, as this may activate the Bromine.

-

Monitoring: LC-MS should show consumption of the Iodo-species and formation of the Mono-coupled product. If Di-coupled product appears, lower temperature.[3]

-

Purification: Silica gel chromatography.

Part 5: Safety & Handling (SDS Summary)

1-Bromo-2-(chloromethyl)-4-iodobenzene is a potent alkylating agent.

| Hazard Class | Description | Precaution |

| Lachrymator | Benzylic chlorides cause severe eye irritation/tearing.[4] | Work strictly in a fume hood. |

| Skin Corrosive | Direct contact can cause chemical burns. | Double nitrile gloves; wash immediately if splashed. |

| Respiratory Irritant | Inhalation of dust/vapor damages mucous membranes. | Use N95 or respirator if handling powder. |

Storage: Store at 2–8°C under inert gas (Argon). Benzylic halides are prone to hydrolysis in moist air.

Part 6: References

-

BenchChem. Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. (General reactivity principles for polyhalogenated benzyl halides).

-

PubChem. 1-Bromo-2-chloro-4-iodobenzene Compound Summary. (Structural analogues and safety data).

-

Luo, Q. L., et al. "Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes."[5] The Journal of Organic Chemistry, 2016. (Selectivity of I vs Br).

-

Organic Chemistry Portal. Synthesis of Isoindolinones. (Application of 2-halobenzyl halides in heterocycle synthesis).

-

Smolecule. 4-Bromo-2-(chloromethyl)-1-iodobenzene Product Page. (Commercial availability and CAS verification).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability & Handling of 1-Bromo-2-(chloromethyl)-4-iodobenzene

Part 1: Executive Summary

1-Bromo-2-(chloromethyl)-4-iodobenzene (CAS: 1261817-10-0) is a tri-functionalized aromatic building block critical for scaffold elaboration in drug discovery. Its value lies in its orthogonal reactivity: a highly electrophilic benzylic chloride, a labile aryl iodide, and a robust aryl bromide.

However, this chemical versatility comes with a fragile stability profile . The compound is thermodynamically unstable under ambient conditions, susceptible to two primary degradation vectors: hydrolysis of the benzylic chloride (moisture sensitivity) and homolytic cleavage of the carbon-iodine bond (photosensitivity).

This guide provides a rigorous, mechanism-based protocol for the storage, handling, and monitoring of this reagent to ensure experimental reproducibility.

Part 2: Chemical Structure & Reactivity Profile

To understand the stability requirements, we must deconstruct the molecule into its reactive pharmacophores.

| Functional Group | Position | Reactivity Class | Stability Threat |

| Benzylic Chloride (-CH2Cl) | C2 | High (Electrophile) | Critical: Prone to rapid hydrolysis by atmospheric moisture to form benzyl alcohol and HCl. Also a potent lachrymator.[1][2] |

| Aryl Iodide (-I) | C4 | Moderate (Radical precursor) | High: Weak C-I bond energy (~65 kcal/mol) makes it susceptible to UV/Visible light-induced homolysis, releasing I₂ (purple/yellow discoloration). |

| Aryl Bromide (-Br) | C1 | Low (Stable scaffold) | Low: Generally stable under ambient conditions; requires metal catalysis for activation. |

Part 3: Ambient Stability Factors & Degradation Mechanisms

Hydrolytic Instability (Moisture Sensitivity)

The benzylic chloride moiety is the "weak link" regarding chemical purity. Unlike aryl halides, the benzylic carbon is sp³ hybridized and electron-deficient, making it a prime target for nucleophilic attack by water.

-

Mechanism: SN1 / SN2 mixed character hydrolysis.

-

Trigger: Ambient humidity (>40% RH).

-

Observation: The solid may become "sticky" or develop an acrid smell of Hydrochloric Acid (HCl).

-

Impact: Conversion to the corresponding benzyl alcohol kills the electrophilic site required for alkylation reactions.

Photolytic Instability (Light Sensitivity)

The aryl iodide at the C4 position possesses a large electron cloud and a weak bond dissociation energy.

-

Mechanism: Photo-induced homolysis. Absorption of photons excites the electron into an antibonding orbital, cleaving the C-I bond to generate an aryl radical and an iodine radical.

-

Trigger: Fluorescent lab lighting or sunlight.

-

Observation: Samples turn from off-white/beige to yellow, orange, or brown.

-

Impact: Radical side reactions (dimerization) and loss of stoichiometry for cross-coupling reactions.

Part 4: Visualization of Degradation Pathways

The following diagram maps the kinetic degradation pathways that occur if the compound is improperly stored.

Figure 1: Primary degradation vectors. Red path indicates moisture damage (hydrolysis); Yellow path indicates light damage (photolysis).

Part 5: Handling & Storage Protocols (Self-Validating System)

To maintain >98% purity, implement this "Zero-Trust" storage protocol.

Storage Hierarchy

-

Primary Container: Amber glass vial (blocks UV) with a Teflon-lined screw cap (chemical resistance).

-

Secondary Environment: Sealed within a secondary jar containing desiccant (e.g., Drierite or Activated Molecular Sieves).

-

Temperature: -20°C (Freezer) is optimal. 2-8°C (Fridge) is acceptable for short-term (<1 month).

-

Atmosphere: Store under Argon or Nitrogen if possible.

Handling Workflow

-

Warm-Up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, accelerating hydrolysis.

-

Solvent Choice: Use anhydrous solvents (DCM, THF, DMF) exclusively.

-

Light: Minimize exposure. Wrap reaction flasks in aluminum foil if reaction times exceed 1 hour.

Safety Note (Lachrymator)

Benzylic chlorides stimulate the TRPA1 ion channels in the eyes and lungs.

-

Mandatory: Handle only inside a functioning fume hood.

-

PPE: Double nitrile gloves and safety goggles.

Part 6: Analytical Monitoring & Quality Control

Before committing this reagent to a high-value synthesis, validate its integrity using these markers.

Visual Inspection (Pass/Fail)

| Observation | Status | Action |

| White / Off-White Crystalline Solid | PASS | Proceed with reaction. |

| Yellow / Orange Tint | WARNING | Free Iodine present. Purify if stoichiometry is critical. |

| Sticky / Wet Appearance | FAIL | Hydrolysis has occurred.[1][3] Check NMR. |

| Acrid / Acidic Smell | FAIL | HCl release detected. Discard. |

1H-NMR Diagnostic (CDCl₃)

The benzylic protons are the most sensitive diagnostic handle.

-

Intact Reagent: Look for a sharp singlet for -CH2Cl typically around 4.60 – 4.70 ppm .

-

Hydrolyzed Impurity: Look for a shifted signal (often broader or downfield depending on concentration) for -CH2OH around 4.70 – 4.80 ppm (distinct from Cl) or the disappearance of the Cl peak.

-

Aldehyde Impurity: If oxidation has occurred, a proton peak at ~10.0 ppm will appear.

Part 7: Decision Tree for Reagent Viability

Figure 2: Quality Control Decision Matrix for 1-Bromo-2-(chloromethyl)-4-iodobenzene.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51000072, 1-Bromo-4-chloro-2-iodobenzene (Isomer Analog Stability Data). Retrieved from [Link]

-

ScienceMadness Wiki. Benzyl Chloride Stability and Handling (Benzylic Chloride Class Properties). Retrieved from [Link]

Sources

Methodological & Application

Chemoselective cross-coupling of 1-Bromo-2-(chloromethyl)-4-iodobenzene

Introduction: The Trimodal Electrophile

1-Bromo-2-(chloromethyl)-4-iodobenzene is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in possessing three distinct electrophilic sites, each with a specific activation energy threshold. This allows for orthogonal functionalization —the ability to react one site exclusively while leaving the others intact for subsequent steps.

For drug developers, this molecule offers a programmable platform to build complex core structures (e.g., substituted biphenyls, indoles, or heterocycle-fused systems) without the need for cumbersome protecting groups.

The Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the order of reactivity (Chemo-differentiation):

-

Site A (C4-Iodine): Highest Reactivity. Susceptible to oxidative addition by Pd(0) at room temperature.

-

Site B (C2-Chloromethyl): Orthogonal Reactivity. A benzylic

electrophile. Highly reactive toward -

Site C (C1-Bromine): Lowest Reactivity (Relative). Requires elevated temperatures or electron-rich ligands for Pd-catalyzed coupling.

Reactivity Landscape & Logic

The following diagram visualizes the activation logic required to navigate this molecule's chemistry without "scrambling" the positions.

Figure 1: Chemoselective activation map. Red indicates the first point of attack in standard cross-coupling.

Detailed Experimental Protocols

These protocols are designed as a sequential cascade. Performing them out of order (e.g., attempting to couple the Bromine first) will likely result in complex mixtures of oligomers.

Step 1: Chemoselective Suzuki-Miyaura Coupling at C4-Iodine

Objective: Install an aryl group at the 4-position without touching the benzylic chloride or the aryl bromide.

-

Mechanism: The bond dissociation energy of C-I (approx. 65 kcal/mol) is significantly lower than C-Br (approx. 81 kcal/mol). By keeping the temperature low and using a "standard" phosphine ligand, we achieve exclusive oxidative addition at the iodide.

-

Critical Control: Use a mild base to prevent hydrolysis of the benzylic chloride to benzyl alcohol.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Substrate | 1-Br-2-(CH2Cl)-4-I-benzene | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.1 | Nucleophile |

| Catalyst | Pd(PPh3)4 | 0.03 | Catalyst (Mild) |

| Base | Na2CO3 (2M aq) | 2.5 | Base |

| Solvent | DME or Toluene/EtOH | - | Solvent |

Protocol:

-

Charge a reaction flask with the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

-

Evacuate and backfill with Nitrogen (3 cycles) to ensure anaerobic conditions (prevents homocoupling).

-

Add degassed DME (0.2 M concentration) and 2M Na2CO3 solution.

-

Stir at Room Temperature (20-25°C) for 4–12 hours.

-

Note: Do NOT heat. Heating >50°C may initiate coupling at the benzylic position or partial oxidative addition at the bromide.

-

-

Monitor: Check TLC/LCMS. The starting material (M) should disappear, replaced by the mono-coupled product (M-I + Ar).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

-

Purification: Flash chromatography. The product retains the Ar-Br and Benzyl-Cl motifs.

Step 2: Functionalization of the Benzylic Chloride (C2)

Objective: Utilize the orthogonal reactivity of the

-

Why here? We perform this after the first Suzuki to avoid potential interference of the nucleophile with the sensitive C-I bond, although this step is often interchangeable with Step 1 depending on the specific nucleophile's tolerance.

Protocol (Azidation Example):

-

Dissolve the Step 1 product (1.0 equiv) in DMF (0.5 M).

-

Add Sodium Azide (NaN3) (1.2 equiv).

-

Stir at Room Temperature for 2 hours.

-

Observation: The reaction is usually rapid. The Ar-Br bond is inert to these conditions.[8]

-

-

Workup: Pour into water, extract with Et2O. (Caution: Azides are potentially explosive; keep away from acid).

-

Result: You now have a 4-biaryl-1-bromo-2-(azidomethyl)benzene.

Step 3: Final Cross-Coupling at C1-Bromine

Objective: React the final electrophilic site. Conditions: Now that the sensitive Iodine and Benzylic Chloride are consumed, we can apply "forcing" conditions.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Substrate | Product from Step 2 | 1.0 | Electrophile |

| Partner | Amine / Boronate | 1.2 | Nucleophile |

| Catalyst | Pd2(dba)3 / XPhos | 0.05 | Active Catalyst |

| Base | Cs2CO3 or NaOtBu | 2.0 | Strong Base |

| Temp | 80–100°C | - | Activation Energy |

Protocol:

-

Combine Step 2 product, coupling partner, and Cs2CO3 .

-

Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

-

Why XPhos? Dialkylbiaryl phosphines are excellent for activating deactivated or sterically hindered aryl bromides.

-

-

Add 1,4-Dioxane and heat to 90°C for 12 hours.

-

Workup & Isolation: Standard aqueous workup and column chromatography.

Troubleshooting & Optimization Guide

| Issue | Root Cause | Solution |

| Scrambling in Step 1 | Temperature too high or Catalyst too active. | Ensure T < 30°C. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 (dppf can be more active). |

| Hydrolysis of CH2Cl | Aqueous base in Step 1 is attacking the benzylic position. | Switch to anhydrous Suzuki conditions: CsF in THF/Dioxane (dry). |

| Homocoupling (Ar-Ar) | Oxygen presence during Step 1. | Rigorous degassing is required. Iodides are prone to homocoupling in air. |

| Stalled Step 3 | Steric hindrance from the ortho-substituent (C2 position). | Switch to "Next Gen" Buchwald ligands like RuPhos or BrettPhos which tolerate ortho-substitution well. |

Workflow Visualization

Figure 2: Sequential functionalization workflow ensuring chemical orthogonality.

References

-

Reactivity of Aryl Halides (Oxidative Addition Order)

- Source: LibreTexts / Organometallic Chemistry.

-

Key Concept: Oxidative addition rates follow Ar-I > Ar-Br >> Ar-Cl.[9]

-

Suzuki Coupling of Benzyl Chlorides

-

Title: A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.[10]

- Source: RSC Advances.

- Key Concept: Benzylic chlorides require specific activation to couple via Pd, making them orthogonal to Ar-I under standard conditions.

-

-

Chemoselectivity in Polyhalogenated Arenes

-

1-Bromo-4-iodobenzene (Analogous Reactivity)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 3. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. nbinno.com [nbinno.com]

- 13. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

Using 1-Bromo-2-(chloromethyl)-4-iodobenzene as a pharmaceutical building block

Executive Summary

This guide details the synthetic utility of 1-Bromo-2-(chloromethyl)-4-iodobenzene (referred to herein as BCI-4 ). This molecule represents a "privileged scaffold" for medicinal chemistry due to its orthogonal tri-modal reactivity . It contains three distinct electrophilic sites—a benzylic chloride, an aryl iodide, and an aryl bromide—that can be activated sequentially under specific conditions. This allows for the rapid construction of high-complexity libraries, particularly substituted isoindolines and tetrahydroisoquinolines , while retaining a distal handle (C4-Iodide) for late-stage diversification.

Chemo-Structural Analysis & Reactivity Profile

The utility of BCI-4 relies on the distinct activation energy thresholds of its three functional groups.

| Site | Functional Group | Position | Reactivity Mode | Relative Reactivity Order |

| A | Benzylic Chloride ( | C2 (Ortho) | Nucleophilic Substitution ( | 1 (Non-metal mediated) |

| B | Aryl Iodide ( | C4 (Para) | Pd-Catalyzed Oxidative Addition | 2 (Fastest metal insertion) |

| C | Aryl Bromide ( | C1 (Ipso) | Pd-Catalyzed Oxidative Addition | 3 (Slow metal insertion) |

Mechanistic Causality

-

Benzylic Chloride (

): The benzylic carbon is highly electrophilic due to resonance stabilization of the transition state by the aromatic ring. It reacts with amines, thiols, or alkoxides under mild basic conditions without disturbing the aryl halides. -

Aryl Iodide vs. Bromide (C-X Bond Strength): The C-I bond (

65 kcal/mol) is significantly weaker than the C-Br bond (

Application Workflows & Visualization

The following diagram illustrates the logical flow for building complex scaffolds from BCI-4.

Caption: Sequential functionalization strategy exploiting the orthogonal reactivity of BCI-4 to generate isoindoline cores.

Detailed Experimental Protocols

Protocol A: Chemoselective Benzylic Amination ( )

Objective: To functionalize the C2-position with a diversity element (amine) without affecting the halogen handles.

Reagents:

-

BCI-4 (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) - (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Safety Prep: Benzylic chlorides are potent lachrymators and alkylating agents. All operations must be performed in a functioning fume hood. Wear double nitrile gloves.

-

Dissolution: Dissolve BCI-4 (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

-

Addition: Add

(2.0 mmol) followed by the primary amine (1.1 mmol) dropwise at -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear; a more polar spot (amine product) will appear.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over -

Validation:

NMR will show the shift of the benzylic protons from

Critical Note: Avoid using strong bases (e.g., NaH, LDA) at this stage to prevent potential benzylic elimination or metal-halogen exchange.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4-Iodide)

Objective: To extend the carbon skeleton at the C4 position while preserving the C1-Bromide for later cyclization.

Reagents:

-

Intermediate A (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (

) (1.1 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous, 2.0 equiv) -

Solvent: DME or Toluene/EtOH (4:1).

Procedure:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes to remove

. -

Assembly: In a reaction vial, combine Intermediate A, Boronic Acid, and Base. Add the degassed solvent.

-

Catalyst Addition: Add

quickly under an Argon counter-flow. -

Reaction: Stir at RT to

for 12–18 hours.-

Key Insight: Do not heat above

. Higher temperatures may activate the C1-Bromide, leading to oligomerization or double-coupling. The Iodide is sufficiently reactive at mild temperatures.

-

-

Workup: Filter through a Celite pad. Concentrate and purify via column chromatography.

Protocol C: Intramolecular Isoindoline Cyclization (C1-Bromide)

Objective: To close the ring using the secondary amine (formed in Protocol A) and the remaining C1-Bromide via Buchwald-Hartwig amination.

Reagents:

-

Intermediate B (from Protocol B) (1.0 equiv)

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or BINAP (4 mol%)

-

Base:

or -

Solvent: Toluene or Dioxane (anhydrous).

Procedure:

-

Setup: Combine Intermediate B, Base, Pd source, and Ligand in a sealable tube inside a glovebox or under strict Schlenk conditions.

-

Reaction: Heat to

for 12 hours. -

Result: Formation of a 2,5-disubstituted isoindoline core.

Safety & Handling Data

| Hazard Class | Description | Precaution |

| Lachrymator | Benzylic chlorides irritate eyes/mucous membranes. | Use Fume Hood. Keep eye wash station accessible. |

| Skin Corrosive | Alkylating agent; causes burns.[3][4] | Wear double gloves and lab coat. |

| Incompatibility | Reacts violently with strong oxidizers/bases.[4] | Store in cool, dry place under inert gas. |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

- Basis for Protocol B: Establishes the reactivity order of Aryl-I > Aryl-Br.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

- Basis for Protocol C: Optimization of intramolecular cycliz

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2756886 (Related Aryl Halide Structure)." PubChem. Link

- Source for general physical property modeling and safety data extrapol

-

Couture, A., et al. (2006).[5] "Use of 2-Halobenzyl Halides in Heterocyclic Synthesis." Tetrahedron, 62(25), 6059-6066.

- Basis for Isoindoline construction str

Sources

Application Notes and Protocols: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-2-(chloromethyl)-4-iodobenzene

Introduction: The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability, mild conditions, and exceptional functional group tolerance, particularly in the pharmaceutical industry for constructing biaryl motifs.[1][2][3] The strategic use of polyhalogenated aromatic compounds as substrates allows for sequential, site-selective functionalization, providing a powerful route to complex, unsymmetrical molecules from simple, readily available starting materials.[4]

1-Bromo-2-(chloromethyl)-4-iodobenzene is a uniquely versatile building block possessing three distinct carbon-halogen bonds. The differential reactivity of the aryl iodide, aryl bromide, and benzylic chloride moieties enables a programmed approach to molecular assembly. This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for achieving site-selective Suzuki-Miyaura couplings with this substrate, empowering researchers in drug discovery and materials science to leverage its full synthetic potential.

Part 1: The Principle of Chemoselective Coupling: A Mechanistic Overview

The success of sequential cross-coupling on polyhalogenated arenes hinges on the differential reactivity of the carbon-halogen (C-X) bonds. This reactivity is primarily dictated by the C-X bond dissociation energy and the ease with which the bond undergoes oxidative addition to a low-valent palladium catalyst, typically the rate-determining step of the catalytic cycle.[5][6][7]

The established reactivity trend for aryl halides in palladium-catalyzed oxidative addition is:

C–I > C–OTf > C–Br >> C–Cl [5][6]

This hierarchy is fundamental to controlling selectivity. The weaker C-I bond will react preferentially under milder conditions, allowing for the selective functionalization of the iodine-bearing position while leaving the more robust C-Br bond intact for a subsequent transformation. The aryl C-Cl bond is significantly less reactive and generally does not participate under conditions optimized for iodides and bromides.[7] The benzylic C-Cl bond, while highly reactive to nucleophilic substitution, is not a substrate for the Suzuki-Miyaura oxidative addition mechanism.

The catalytic cycle, shown below, begins with the oxidative addition of the most reactive C-X bond to the active Pd(0) species. This is the key selectivity-determining step. Subsequent transmetalation with the organoboron reagent and reductive elimination yield the coupled product and regenerate the Pd(0) catalyst.[7]

Part 2: Experimental Protocols

Protocol 1: Selective Mono-Arylation at the C-4 (Iodo) Position

This protocol is optimized for the selective coupling at the C-I bond, leveraging its higher reactivity. Milder reaction conditions are employed to minimize competing reactions at the C-Br position.

Materials and Reagents:

-

Substrate: 1-Bromo-2-(chloromethyl)-4-iodobenzene

-

Boronic Acid: Arylboronic acid (1.1 equivalents)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-2-(chloromethyl)-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system (Toluene/Ethanol/Water). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-bromo-2-(chloromethyl)benzene.

| Parameter | Condition for C-I Coupling | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Standard, less active catalysts are sufficient for the highly reactive C-I bond and enhance selectivity.[8] |

| Base | K₂CO₃, Na₂CO₃ | Mild inorganic bases are effective and minimize potential side reactions.[9] |

| Temperature | 70-80 °C | Provides enough energy for C-I activation without significantly promoting C-Br coupling.[10] |

| Solvent | Toluene/EtOH/H₂O | A biphasic mixture that facilitates the dissolution of both organic and inorganic reagents. |

Protocol 2: Sequential Di-Arylation at the C-1 (Bromo) Position

Following the successful mono-arylation, the less reactive C-Br bond can be functionalized using more forcing conditions. This requires a more active catalytic system and higher temperatures.

Materials and Reagents:

-

Substrate: 4-Aryl-1-bromo-2-(chloromethyl)benzene (from Protocol 1)

-

Boronic Acid: A different Arylboronic acid (1.2 equivalents)

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) and a specialized ligand such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4-5 mol%).

-

Base: Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the mono-arylated substrate (1.0 eq), the second arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04-0.05 eq) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane).

-

Reaction: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS or GC-MS. These reactions may require 12-24 hours for full conversion.

-

Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the unsymmetrical 1,4-diaryl-2-(chloromethyl)benzene product.

| Parameter | Condition for C-Br Coupling | Rationale |

| Catalyst | Pd₂(dba)₃ / Bulky Ligand (e.g., XPhos) | Electron-rich, bulky phosphine ligands facilitate the oxidative addition to the stronger C-Br bond.[11][12] |